

# A Technical Guide to 3-Methoxy-N-methylaniline as a Chemical Intermediate

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## Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206

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Introduction: **3-Methoxy-N-methylaniline**, also known as N-Methyl-m-anisidine, is an aromatic organic compound that serves as a crucial building block and intermediate in the synthesis of fine chemicals. Its unique structural features—a methoxy group and an N-methylated amine on a benzene ring—provide a versatile platform for constructing more complex molecules. This guide offers an in-depth technical overview of its properties, synthesis, applications, and handling, tailored for researchers, chemists, and professionals in drug development and materials science. Its applications are particularly notable in the manufacturing of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).<sup>[1][2][3][4]</sup>

## Physicochemical and Spectroscopic Properties

**3-Methoxy-N-methylaniline** is a liquid at room temperature, with well-defined physical characteristics. Its identity and purity are typically confirmed using spectroscopic methods, primarily NMR.

Table 1: Physicochemical Properties of **3-Methoxy-N-methylaniline**

Property	Value	Reference
CAS Number	14318-66-2	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	137.18 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	239-240 °C (lit.)	<a href="#">[5]</a>
Density	1.049 g/mL at 25 °C (lit.)	<a href="#">[5]</a>
Refractive Index	n <sub>20</sub> /D 1.5690 (lit.)	<a href="#">[5]</a>
Flash Point	>110 °C (>230 °F) - closed cup	<a href="#">[5]</a>
Appearance	-	-
Synonyms	N-Methyl-m-anisidine	<a href="#">[2]</a> <a href="#">[5]</a>

Table 2: NMR Spectroscopic Data for **3-Methoxy-N-methylaniline**

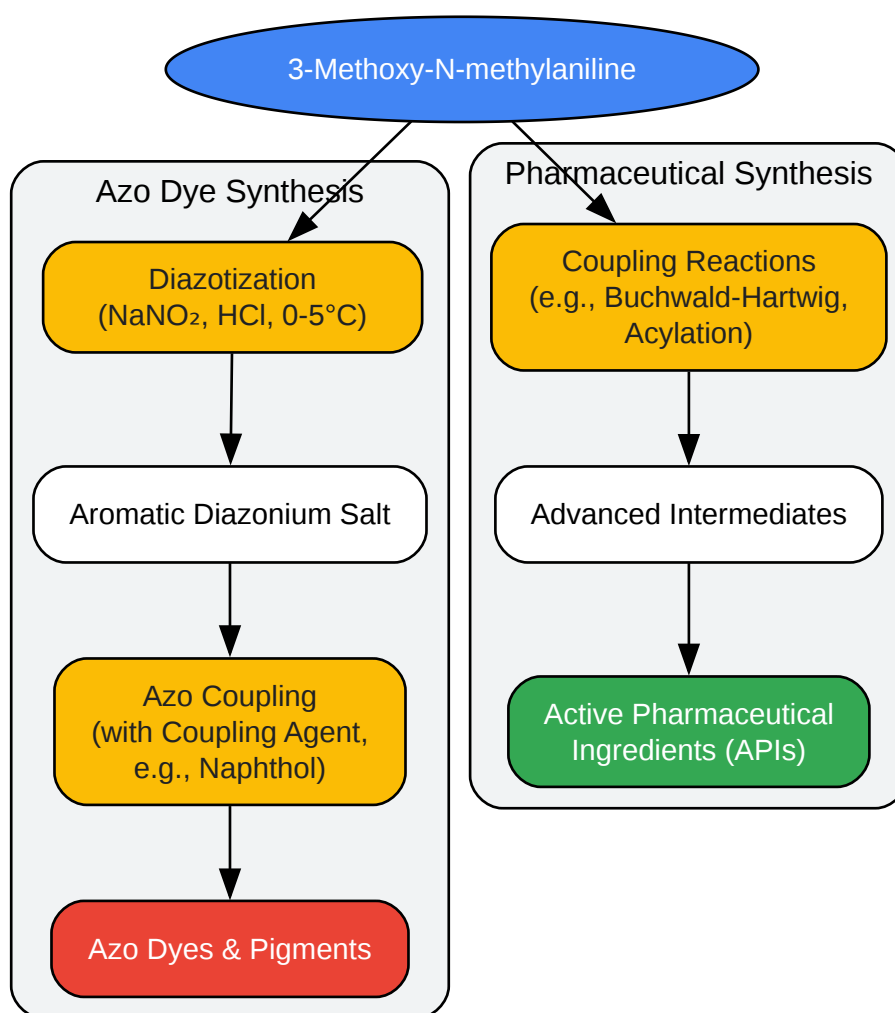
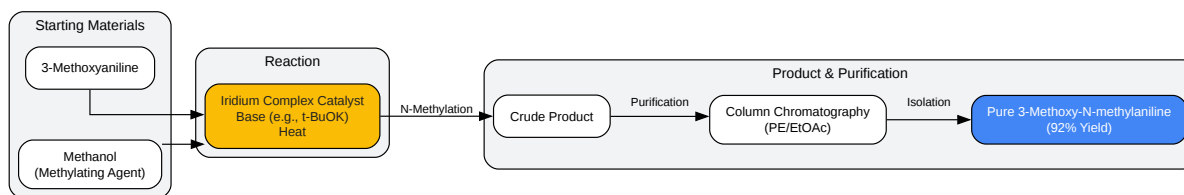
Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Reference
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	7.12	t, J = 8.1 Hz	[6]
6.31	dd, J = 8.1, 2.3 Hz	[6]	
6.26	dd, J = 8.0, 2.1 Hz	[6]	
6.19	t, J = 2.2 Hz	[6]	
3.81	s	[6]	
2.85	s	[6]	
$^{13}\text{C}$ NMR (101 MHz, $\text{CDCl}_3$ )	129.79	-	[6]
105.58	-	[6]	
102.21	-	[6]	
98.23	-	[6]	
54.96	-	[6]	
30.60	-	[6]	

## Synthesis of 3-Methoxy-N-methylaniline

The most common and efficient method for synthesizing **3-Methoxy-N-methylaniline** is through the direct N-methylation of its primary amine precursor, 3-methoxyaniline. Other potential routes include reductive amination.

### Primary Synthetic Route: N-Methylation of 3-Methoxyaniline

This route involves the reaction of 3-methoxyaniline with a methylating agent. Catalytic methods using methanol are effective and provide high yields.



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